molecular formula C16H19N3O2 B2509211 N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide CAS No. 1445721-63-0

N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide

Cat. No. B2509211
CAS RN: 1445721-63-0
M. Wt: 285.347
InChI Key: ITHAWDOOQNNBFM-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide, commonly known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA belongs to the class of cyclopropyl compounds that have been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of CCPA is not fully understood, but it is believed to involve the activation of adenosine receptors. CCPA has been found to be a selective agonist for the A1 adenosine receptor subtype, which is known to be involved in various physiological processes such as cardiac function, neuronal activity, and inflammation.
Biochemical and Physiological Effects:
CCPA has been found to have a wide range of biochemical and physiological effects. In animal studies, CCPA has been found to enhance cognitive function, reduce inflammation, and improve cardiovascular function. CCPA has also been found to have analgesic effects and to reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

CCPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. CCPA has also been found to have a high affinity for the A1 adenosine receptor subtype, which makes it a useful tool for studying the physiological and pharmacological effects of adenosine receptor activation.
However, CCPA also has some limitations for lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in vivo. CCPA has also been found to have a short half-life in the body, which can limit its therapeutic potential.

Future Directions

There are several future directions for the study of CCPA. One direction is to investigate its potential therapeutic applications in other fields such as metabolic disorders and autoimmune diseases. Another direction is to develop more potent and selective agonists for the A1 adenosine receptor subtype that can overcome the limitations of CCPA. Finally, further studies are needed to fully understand the mechanism of action of CCPA and its potential side effects in vivo.
Conclusion:
In conclusion, CCPA is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA has been found to have a wide range of biochemical and physiological effects, and its mechanism of action involves the activation of adenosine receptors. Although CCPA has some limitations for lab experiments, it has several advantages and is a useful tool for studying the physiological and pharmacological effects of adenosine receptor activation. Further studies are needed to fully understand the potential therapeutic applications of CCPA and to develop more potent and selective agonists for the A1 adenosine receptor subtype.

Synthesis Methods

CCPA can be synthesized by the reaction of 1-cyanocyclopropane carboxylic acid with N-(2-phenylethyl)acetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism and yields CCPA as a white solid with a melting point of 142-144°C.

Scientific Research Applications

CCPA has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and cardiovascular diseases. In neuroscience, CCPA has been found to enhance long-term potentiation, a process that is believed to be important for learning and memory. CCPA has also been shown to have neuroprotective effects against ischemic injury and oxidative stress.
In cancer research, CCPA has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CCPA has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In cardiovascular diseases, CCPA has been found to have vasodilatory effects and to protect against ischemia-reperfusion injury.

properties

IUPAC Name

2-[acetyl(2-phenylethyl)amino]-N-(1-cyanocyclopropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-13(20)19(10-7-14-5-3-2-4-6-14)11-15(21)18-16(12-17)8-9-16/h2-6H,7-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHAWDOOQNNBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC1=CC=CC=C1)CC(=O)NC2(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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